molecular formula C18H18F3N3OS2 B3617326 N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide

Cat. No.: B3617326
M. Wt: 413.5 g/mol
InChI Key: IINPLLVMTGBWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Coupling with Thiophene-2-carboxamide: The final step involves coupling the intermediate with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound is used in studies to understand its interactions with various enzymes and receptors.

Mechanism of Action

The mechanism of action of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
  • N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}pyridine

Uniqueness

Compared to similar compounds, N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics.

Properties

IUPAC Name

N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3OS2/c19-18(20,21)12-6-7-14(24-8-2-1-3-9-24)13(11-12)22-17(26)23-16(25)15-5-4-10-27-15/h4-7,10-11H,1-3,8-9H2,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINPLLVMTGBWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.